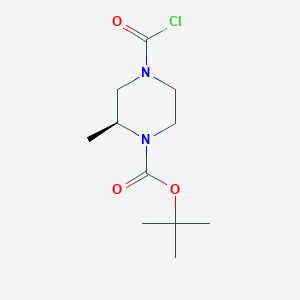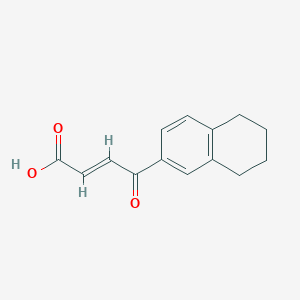![molecular formula C19H28N2O2 B2427419 1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361723-98-8](/img/structure/B2427419.png)
1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[52102,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that has gained considerable interest in various fields of research This compound features a unique structure involving a tricyclic system with both piperidine and prop-2-en-1-one moieties
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one involves several key steps:
Tricyclic Core Formation: : The initial step involves the construction of the tricyclic scaffold. This is typically achieved through [4+2] cycloaddition reactions followed by specific functional group transformations.
Functionalization: : Subsequent modifications introduce the piperidine ring via reactions such as nucleophilic substitution or addition.
Final Coupling: : The final step is the coupling of the tricyclic core with the prop-2-en-1-one moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up through the use of continuous flow synthesis or advanced catalytic systems to optimize yield and reduce reaction time. Employing automation and process optimization technologies can further enhance efficiency and product purity.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions with agents like sodium borohydride can convert carbonyl groups to alcohols.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds, enhancing molecular complexity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenated reagents under basic conditions.
Coupling Reactions: : Palladium catalysts with ligands like triphenylphosphine.
Major Products
Depending on the reaction, major products include alcohols (from reduction), ketones and acids (from oxidation), and various substituted derivatives (from nucleophilic substitution and coupling reactions).
In Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex molecules.
Catalysis: : Functions as a ligand in catalytic systems, enhancing reaction rates and selectivity.
In Biology
Enzyme Inhibition: : Potential inhibitor of enzymes due to its specific binding capabilities.
Molecular Probes: : Used in the development of probes for studying biological pathways.
In Medicine
Drug Development: : Investigated as a lead compound for developing new pharmaceuticals targeting neurological disorders.
In Industry
Materials Science: : Employed in the synthesis of novel materials with unique mechanical and thermal properties.
Agrochemicals: : Used in the formulation of new agrochemicals with improved efficacy.
Wirkmechanismus
The compound exerts its effects through several mechanisms, including:
Enzyme Binding: : By interacting with active sites on enzymes, it can inhibit their activity.
Molecular Pathways: : Modulates specific molecular pathways involved in disease progression, particularly in neurological contexts.
Molecular Targets and Pathways Involved
Enzymes: : Specific enzymes involved in metabolic pathways.
Receptors: : May interact with receptors in the central nervous system, influencing signal transduction.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one exhibits unique structural features and chemical reactivity that set it apart.
List of Similar Compounds
1-[4-(4-Fluorophenyl)piperidin-1-yl]prop-2-en-1-one: : Differing in the substitution pattern on the piperidine ring.
2-[4-(3-Methylphenyl)piperidin-1-yl]ethanol: : With a different alkyl substitution.
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one: : Substituted with an amino group.
This compound stands out for its potential in various scientific and industrial applications, driven by its unique structural characteristics and versatility in chemical reactions.
Eigenschaften
IUPAC Name |
1-[4-[(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-17(22)20-8-6-13(7-9-20)18(23)21-11-16-14-4-5-15(10-14)19(16,2)12-21/h3,13-16H,1,4-12H2,2H3/t14-,15+,16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUZXHCXOMGIC-CYJAXWMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1C3CCC2C3)C(=O)C4CCN(CC4)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN(C[C@H]1[C@H]3CC[C@@H]2C3)C(=O)C4CCN(CC4)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate](/img/structure/B2427341.png)

![3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427343.png)
![Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2427344.png)



![3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2427354.png)
![2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2427355.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2427358.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2427359.png)
